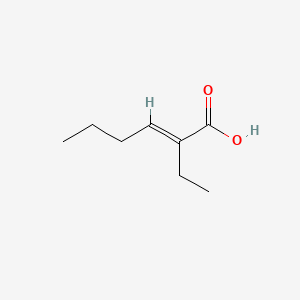

2-Ethyl-2-hexenoic acid

Description

Contextualization within Alpha, Beta-Unsaturated Carboxylic Acids

Alpha, beta-unsaturated carboxylic acids are a significant class of organic compounds that feature a carboxyl group conjugated with a carbon-carbon double bond. This arrangement leads to a delocalization of pi-electrons across the O=C-C=C system, influencing the molecule's electronic properties and reactivity. Compared to their saturated counterparts, these acids exhibit altered acidity and participate in a broader range of chemical reactions.

The ethyl group at the alpha position and the conjugated double bond are critical features that distinguish 2-ethylhex-2-enoic acid from simpler, linear alpha, beta-unsaturated carboxylic acids like crotonic acid. The presence of the ethyl group introduces steric bulk, which can influence its reactivity and potential applications. The general structure of alpha, beta-unsaturated carboxylic acids makes them valuable precursors in organic synthesis, with applications in the production of pharmaceuticals and other fine chemicals. oup.comrsc.org

Historical Development and Early Research Significance

The synthesis of α,β-unsaturated carboxylic acids has a history extending over 130 years. mdpi.com Early methods involved reactions like the aldol (B89426) condensation of aldehydes. For instance, 2-ethyl-hex-2-enal, a precursor to 2-ethylhex-2-enoic acid, is prepared through the alkali-catalyzed aldol condensation of n-butyraldehyde. google.com This enal can then be oxidized to form the corresponding carboxylic acid.

Initial research into compounds of this class was often driven by the need for various industrial chemicals. For example, derivatives of 2-ethylhexanoic acid, a related saturated compound, are widely used in the production of plasticizers, resins, and lubricants. mdpi.comresearchgate.net The study of unsaturated analogs like 2-ethylhex-2-enoic acid has been propelled by interest in their unique chemical properties and potential for creating novel materials and biologically active molecules. ebi.ac.ukresearchgate.net

Isomeric Forms of 2-Ethylhex-2-enoic Acid: (E)- and (Z)-Stereoisomers

Due to the presence of a carbon-carbon double bond, 2-ethylhex-2-enoic acid can exist as two different geometric isomers: (E)-2-ethylhex-2-enoic acid and (Z)-2-ethylhex-2-enoic acid. nih.govnih.gov These are also known as trans and cis isomers, respectively.

The (E)-isomer , often referred to as the trans-isomer, is the more common and stable form. chemicalbook.com In this configuration, the higher priority groups on each carbon of the double bond are on opposite sides. This arrangement minimizes steric hindrance, contributing to its greater stability.

The (Z)-isomer , or cis-isomer, has the higher priority groups on the same side of the double bond. nih.gov This configuration generally results in greater steric strain. A novel polyketide, (Z)-2-ethylhex-2-enedioic acid, was identified from a co-culture of marine-derived fungal strains. grafiati.comscielo.br

The specific isomer can significantly influence the physical and chemical properties of the compound, as well as its biological activity. The predominantly trans form of 2-ethyl-2-hexenoic acid is noted for its specific physical properties. chemicalbook.com

Below is a table summarizing some of the key properties of 2-Ethylhex-2-enoic acid.

| Property | Value |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | (E)-2-ethylhex-2-enoic acid |

| Melting Point | -2 °C (lit.) |

| Boiling Point | 123-126 °C at 12 mm Hg (lit.) |

| Density | 0.95 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.46 (lit.) |

| pKa | 5.00±0.19 (Predicted) |

Data sourced from various chemical databases. nih.govchemicalbook.com

Interdisciplinary Research Landscape and Key Academic Domains

Research on 2-ethylhex-2-enoic acid and related alpha, beta-unsaturated carboxylic acids spans several scientific disciplines, reflecting their versatility and importance.

Organic and Synthetic Chemistry: A primary focus is the development of efficient synthetic routes. This includes iron-catalyzed selective oxidation of α,β-unsaturated aldehydes to produce the corresponding carboxylic acids and biocatalytic reduction methods. oup.comrsc.org The synthesis of various derivatives for use as building blocks in more complex molecules is a key area of investigation.

Industrial and Materials Chemistry: The derivatives of these acids are crucial in industrial applications. For instance, esters of 2-ethylhexanoic acid are used as plasticizers and in the formulation of lubricants and resins. mdpi.comresearchgate.net Research in this area often focuses on optimizing production processes to be more efficient and environmentally friendly ("green chemistry"). mdpi.comresearchgate.net

Biochemistry and Life Sciences: The biological activities of these compounds are of significant interest. Studies have explored the bioactivation of α,β-unsaturated carboxylic acids through processes like acyl glucuronidation, which can impact their interaction with biological molecules. nih.gov Some derivatives have been investigated for their potential as biochemical reagents in life science research. chemsrc.com Furthermore, some have been identified as natural products in various organisms, including fungi and plants, suggesting roles in biological processes. ebi.ac.ukgrafiati.comscielo.br

The interdisciplinary nature of this research highlights the broad scientific and practical importance of 2-ethylhex-2-enoic acid and its chemical relatives.

Structure

2D Structure

Properties

CAS No. |

5309-52-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-ethyloct-2-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9(4-2)10(11)12/h8H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

NRVHYRRHQVWXBI-UHFFFAOYSA-N |

Isomeric SMILES |

CCC/C=C(\CC)/C(=O)O |

Canonical SMILES |

CCCC=C(CC)C(=O)O |

Other CAS No. |

5309-52-4 |

Pictograms |

Corrosive |

Synonyms |

2-ethyl-2-hexenoic acid 2-ethyl-2-hexenoic acid, (E)-isomer 2-ethylhexenoic acid 2-ethylhexenoic acid, (E)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Conventional Synthetic Routes

Conventional methods for the synthesis of 2-Ethylhex-2-enoic acid primarily rely on a series of well-established organic reactions, starting from simple aldehydes. These routes include aldol (B89426) condensation, oxidation of precursor aldehydes, and dehydration of hydroxy-acid precursors.

Aldol Condensation-Based Syntheses

The carbon backbone of 2-Ethylhex-2-enoic acid is typically constructed via an aldol condensation reaction. While the user prompt mentions propionaldehyde (B47417) and acetaldehyde, the predominant industrial route involves the self-condensation of n-butyraldehyde. researchgate.netgoogle.com This process yields the key intermediate, 2-ethyl-2-hexenal (B1232207).

The reaction proceeds through the formation of an enolate from one molecule of n-butyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of n-butyraldehyde. The resulting aldol addition product, 2-ethyl-3-hydroxyhexanal, readily undergoes dehydration under the reaction conditions to form the more stable α,β-unsaturated aldehyde, 2-ethyl-2-hexenal. google.com

Various catalysts have been employed to facilitate this condensation, with a focus on improving yield and selectivity. Basic catalysts are generally required for the aldol condensation to proceed efficiently. google.com

Table 1: Catalytic Performance in the Aldol Condensation of n-Butyraldehyde to 2-Ethyl-2-hexenal

| Catalyst | Temperature (°C) | Reaction Time (h) | n-Butyraldehyde Conversion (%) | 2-Ethyl-2-hexenal Yield (%) | 2-Ethyl-2-hexenal Selectivity (%) |

|---|---|---|---|---|---|

| KF/γ-Al₂O₃ | 120 | 6 | 99.0 | 98.1 | 99.1 |

| MgO-Al₂O₃ | 150 | - | 90 | - | 75 |

| Cu/0.8CeZr | - | - | - | - | 50-77 |

Data compiled from multiple sources. researchgate.netgoogle.commdpi.com

Oxidation of Precursor Aldehydes

The direct precursor to 2-Ethylhex-2-enoic acid is the corresponding aldehyde, 2-ethyl-2-hexenal. The oxidation of this α,β-unsaturated aldehyde to the carboxylic acid is a critical step in the synthesis. Aldehydes are readily oxidized to carboxylic acids, and this transformation can be achieved using various oxidizing agents. chemicalbook.com The oxidation of 2-ethyl-2-hexenal has been reported to yield 2-ethyl-2-hexenoic acid as a main product. nih.gov

While specific studies on the oxidation of 2-ethyl-2-hexenal are not as extensively documented as its saturated counterpart, 2-ethylhexanal (B89479), the methodologies are often analogous. The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is a well-established industrial process, often utilizing air or oxygen as the oxidant in the presence of a catalyst. nih.govresearchgate.net Transition metal salts are frequently used as catalysts for such autoxidation reactions. chemicalbook.com

For instance, the oxidation of 2-ethylhexanal has been achieved with high selectivity using N-hydroxyphthalimide (NHPI) as a catalyst in the presence of oxygen. nih.gov Another patented method describes the use of molybdovanadophosphoric acid as a catalyst for the oxidation of 2-ethylhexanal, achieving high conversion and selectivity. google.com Such catalytic systems could potentially be adapted for the selective oxidation of 2-ethyl-2-hexenal to 2-ethylhex-2-enoic acid, while minimizing reactions at the carbon-carbon double bond. The use of milder oxidizing agents like Tollen's reagent can selectively oxidize the aldehyde group without affecting the double bond. doubtnut.com

Table 2: Catalytic Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid

| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| N-Hydroxyphthalimide | O₂/Air | - | - | >99 |

| Molybdovanadophosphoric acid | O₂ | 60 | 99.83 | 98.34 |

Data compiled from multiple sources. nih.govgoogle.com

Dehydration of Hydroxy-Acid Precursors

An alternative route to 2-Ethylhex-2-enoic acid involves the dehydration of a hydroxy-acid precursor, specifically 2-ethyl-3-hydroxyhexanoic acid. This precursor can be synthesized through the aldol condensation of butyraldehyde. The presence of both a hydroxyl and a carboxylic acid functional group allows for an intramolecular elimination reaction (dehydration) to form an unsaturated acid. This method offers a pathway to the desired product from a different intermediate, which may be advantageous in certain synthetic strategies. The specific conditions and catalysts for this dehydration step, however, are not extensively detailed in the readily available literature and would require further investigation into general alcohol dehydration methods, likely under acidic conditions.

Reactions Involving Alkenes and Carboxylic Acid Derivatives

The synthesis of α,β-unsaturated carboxylic acids can also be achieved through reactions involving alkenes and carboxylic acid derivatives, although specific examples for 2-Ethylhex-2-enoic acid are less common in the literature. General methods include the carboxylation of alkenylboronic esters with carbon dioxide in the presence of a copper(I) catalyst. organic-chemistry.org Another approach involves the palladium-catalyzed α,β-dehydrogenation of saturated esters, which could be applied to an ester of 2-ethylhexanoic acid to introduce the double bond. organic-chemistry.org These methods, while versatile, often require more complex starting materials or catalysts compared to the more traditional aldol condensation route.

Advanced Catalytic Systems in Synthesis

The development of advanced catalytic systems aims to improve the efficiency, selectivity, and sustainability of chemical syntheses. In the context of 2-Ethylhex-2-enoic acid, research has focused on homogeneous catalysis to achieve selective transformations under milder conditions.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts offer high selectivity and are more easily studied and optimized compared to their heterogeneous counterparts. rsc.org In the synthesis of α,β-unsaturated carboxylic acids and their derivatives, homogeneous catalysts have been employed for various transformations. For example, copper(I)/N-heterocyclic carbene complexes have been used for the catalytic hydrogenation of enoates, demonstrating the potential for selective reactions on this class of compounds. rsc.orgrsc.org

Palladium-based homogeneous catalysts have been shown to be effective for the direct synthesis of α,β-unsaturated carboxylic acids via C-H activation. researchgate.net These advanced methods provide a more direct route to the target molecule, potentially reducing the number of synthetic steps and the generation of waste. While not specifically documented for 2-Ethylhex-2-enoic acid, these catalytic systems represent the forefront of synthetic methodology for this class of compounds and could be adapted for its synthesis.

Heterogeneous Catalysis for Industrial-Scale Production

The industrial synthesis of C8 acids typically begins with the aldol condensation of n-butanal. This process forms 2-ethylhex-2-enal (B1203452), which is a direct precursor. The subsequent oxidation of the aldehyde group to a carboxylic acid is a critical step where heterogeneous catalysts are often employed. Catalysts for this oxidation step are designed to be highly selective and efficient, often utilizing transition metals or metal oxides supported on robust materials like alumina (B75360) or silica. These solid catalysts allow for reactions to occur at lower temperatures and pressures, reducing energy consumption and production costs. mdpi.com

The primary advantages of using heterogeneous catalysts in this context include their high selectivity, environmental friendliness due to waste reduction, and the efficiency they bring to the manufacturing process. mdpi.com Research in this area focuses on developing novel catalyst materials that offer improved activity, selectivity, and longevity, further enhancing the economic and environmental profile of the production process.

Table 1: Overview of Heterogeneous Catalysis in Aldehyde Oxidation

| Catalyst Type | Support Material | Typical Oxidant | Key Advantages |

|---|---|---|---|

| Transition Metal Oxides | Alumina, Silica, Zeolites | Air, Oxygen | High activity, selectivity, and stability. |

| Supported Noble Metals (e.g., Pt, Pd) | Carbon, Titania | Oxygen | Excellent performance under mild conditions. |

| Mixed Metal Oxides | Various | Air, Oxygen | Tunable properties for enhanced selectivity. |

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool in modern synthesis. scienceopen.comscispace.com This approach offers an alternative to traditional metal-based catalysts, often providing high levels of selectivity under mild reaction conditions.

In the context of synthesizing related C8 acids, organocatalysis has been successfully applied to the key oxidation step of the aldehyde precursor. A notable example is the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the aerobic oxidation of 2-ethylhexanal. mdpi.comresearchgate.net This method demonstrates high efficiency and selectivity for the desired carboxylic acid, achieving over 99% selectivity under mild conditions. mdpi.comresearchgate.net The reaction proceeds using oxygen or air as the oxidant, which is both cost-effective and environmentally benign. mdpi.com

The use of organocatalysts like NHPI aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. researchgate.net The development of such catalytic systems is a significant step towards more sustainable chemical manufacturing processes. scienceopen.comresearchgate.net

Table 2: Research Findings on NHPI-Catalyzed Oxidation of 2-Ethylhexanal

| Parameter | Condition / Finding | Source |

|---|---|---|

| Catalyst | N-hydroxyphthalimide (NHPI) | mdpi.comresearchgate.net |

| Oxidant | Oxygen or Air | mdpi.comresearchgate.net |

| Solvent | Isobutanol | mdpi.comresearchgate.net |

| Conditions | Mild temperature and atmospheric pressure | mdpi.comresearchgate.net |

| Selectivity | >99% for the corresponding carboxylic acid | mdpi.comresearchgate.net |

| Significance | High selectivity, cost-effective oxidant, potential for industrial implementation | mdpi.com |

Green Chemistry Principles in 2-Ethylhex-2-enoic Acid Synthesis

The application of green chemistry principles to the synthesis of 2-Ethylhex-2-enoic acid is crucial for developing sustainable and environmentally responsible industrial processes. Key areas of focus include the use of benign solvents, maximizing atom economy, and minimizing waste.

Solvent-Free and Environmentally Benign Reaction Media

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. In the synthesis of 2-Ethylhex-2-enoic acid precursors, research has demonstrated the use of more environmentally friendly solvents. For instance, the NHPI-catalyzed oxidation of 2-ethylhexanal can be effectively carried out in isobutanol. mdpi.comresearchgate.net This solvent is considered a less valuable alcohol byproduct in related industrial processes, making its use both economically and environmentally advantageous. mdpi.comresearchgate.net The development of reactions that can proceed in such benign media, or ideally in the absence of a solvent altogether, is a key trend in sustainable chemical production.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

The synthesis of 2-Ethylhex-2-enoic acid via the aldol condensation of n-butanal, followed by dehydration and oxidation, illustrates the importance of this principle.

Aldol Condensation & Dehydration: The initial condensation of two n-butanal molecules followed by dehydration to form 2-ethylhex-2-enal generates water as a byproduct. This step, therefore, has an atom economy of less than 100%.

Oxidation: The subsequent oxidation of 2-ethylhex-2-enal to 2-Ethylhex-2-enoic acid can be highly atom-economical if it uses an oxidant like O2, where the oxygen atoms are directly incorporated into the product.

Table 3: Atom Economy Analysis of Key Synthetic Steps

| Reaction Step | Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy |

|---|---|---|---|---|

| Dehydration of Aldol Adduct | 2-Ethyl-3-hydroxyhexanal | 2-Ethylhex-2-enal | H₂O | ~88.9% |

| Oxidation of Aldehyde | 2-Ethylhex-2-enal + ½ O₂ | 2-Ethylhex-2-enoic acid | None | 100% |

Stereoselective Synthesis of (E)- and (Z)-Isomers

The double bond in 2-Ethylhex-2-enoic acid can exist in two different geometric configurations: the (E)-isomer (trans) and the (Z)-isomer (cis). As these isomers can have different physical properties and chemical reactivity, methods for their selective synthesis are of significant interest.

Control of Double Bond Stereochemistry

Controlling the stereochemistry of the double bond is a common challenge in organic synthesis. The formation of either the (E)- or (Z)-isomer of α,β-unsaturated carboxylic acids like 2-Ethylhex-2-enoic acid is highly dependent on the synthetic route chosen.

Several established synthetic methods can be employed to influence the stereochemical outcome:

Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming alkenes with high (E)-selectivity. By reacting an appropriate phosphonate (B1237965) ylide with an aldehyde, it is possible to synthesize the predominantly trans isomer of the α,β-unsaturated acid ester, which can then be hydrolyzed to the desired acid.

Catalyst-Controlled Reactions: In some synthetic pathways, the choice of catalyst can directly influence the E/Z ratio of the product. For example, specific copper-based catalyst systems have been developed for the stereoselective coupling of vinyl halides, demonstrating that catalyst-ligand interactions can control the geometry of the resulting double bond. nsf.gov

Condensation Reactions: Knoevenagel or Doebner condensations, which involve the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (like malonic acid), can also be tuned to favor one isomer over another depending on the reaction conditions and reagents used.

The ability to selectively synthesize either the (E)- or (Z)-isomer is crucial for applications where specific geometric properties are required.

Table 4: General Methods for Stereocontrol in α,β-Unsaturated Acid Synthesis

| Method | Typical Reagents | Predominant Isomer | Key Feature |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate ylide, Aldehyde | (E) - trans | High (E)-selectivity is typically achieved. |

| Still-Gennari Modification | Bis(trifluoroethyl) phosphonate, KHMDS | (Z) - cis | Modifies the HWE reaction to favor the (Z)-isomer. |

| Knoevenagel Condensation | Aldehyde, Malonic acid derivative, Base | (E) or (Z) | Stereoselectivity depends on reaction conditions. |

| Copper-Catalyzed Coupling | Vinyl halide, Coupling partner | (E) or (Z) | Stereochemistry is retained or controlled by the catalyst system. nsf.gov |

Chiral Auxiliary and Asymmetric Catalysis Approaches

The enantioselective synthesis of α-substituted α,β-unsaturated carboxylic acids, such as 2-Ethylhex-2-enoic acid, is a significant challenge in organic chemistry. The creation of a stereogenic center at the α-position of these molecules requires precise control over the reaction geometry. Two principal strategies employed for this purpose are the use of chiral auxiliaries and asymmetric catalysis. While specific literature detailing the asymmetric synthesis of 2-Ethylhex-2-enoic acid is not extensively available, methodologies developed for analogous α-alkyl-α,β-unsaturated carboxylic acids provide a clear framework for how such a synthesis could be achieved.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. This method has been successfully applied to the synthesis of a variety of chiral carboxylic acids.

A common and effective strategy involves the use of oxazolidinone auxiliaries, often referred to as Evans auxiliaries. In this approach, the chiral oxazolidinone is first acylated with an α,β-unsaturated acyl chloride. The resulting N-acyl oxazolidinone can then undergo a stereoselective conjugate addition of an organometallic reagent, which, after trapping with an electrophile, can lead to the desired α-substituted product.

Another widely used class of chiral auxiliaries are pseudoephedrine and pseudoephenamine. These can be converted to the corresponding amides, and the α-proton can be selectively removed to form a chiral enolate. Subsequent alkylation of this enolate proceeds with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. The auxiliary can then be cleaved to afford the chiral carboxylic acid.

Below is a table summarizing representative data for the asymmetric α-alkylation of α,β-unsaturated systems using chiral auxiliaries, which could be adapted for the synthesis of 2-Ethylhex-2-enoic acid.

| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference Compound |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Crotonyl-oxazolidinone | Me₂CuLi, then H⁺ | >95:5 | >98% | α-Methyl-β-ethyl carboxylic acid derivative |

| (S)-(+)-Pseudoephedrine | N-Crotonyl-pseudoephedrine amide | BuLi, then EtI | 90:10 | >95% | α-Ethyl-β-methyl carboxylic acid derivative |

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For the synthesis of α-chiral α,β-unsaturated carboxylic acids, several catalytic strategies can be envisioned.

One potential route is the catalytic asymmetric alkylation of an enolate derived from an ester of an α,β-unsaturated acid. This would involve the use of a chiral ligand complexed to a metal, which would create a chiral environment around the enolate, directing the approach of the electrophile.

Another powerful method is the transition-metal-catalyzed asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated carboxylic acid precursor. While this would yield a saturated chiral carboxylic acid, it is a highly efficient method for setting the α-stereocenter. For instance, various α-substituted acrylic acids have been hydrogenated with high enantioselectivity using ruthenium-based catalysts. acs.orgbohrium.comacs.org

Furthermore, copper hydride-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids has been shown to produce β-chiral aldehydes with high enantioselectivity. While this method generates a chiral center at the β-position, modifications of the substrate and catalyst could potentially be explored to achieve α-functionalization.

The following table presents data from studies on the asymmetric catalysis for the synthesis of chiral carboxylic acids, illustrating the potential for the synthesis of 2-Ethylhex-2-enoic acid.

| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (e.e.) | Yield | Reference Compound Type |

| RuPHOX-Ru complex | α-Substituted acrylic acids | Asymmetric Hydrogenation | up to 99.9% | up to 99% | Chiral α-substituted propanoic acids acs.orgbohrium.comacs.org |

| Chiral Phosphine-Ni Complex | α-Alkylidene succinimides | Asymmetric Hydrogenation | >99% | >99% | Chiral α-substituted succinimides |

| Copper Hydride with Chiral Ligand | α,β-Unsaturated carboxylic acids | Asymmetric Reduction | up to 99% | up to 98% | β-Chiral aldehydes |

While direct examples for 2-Ethylhex-2-enoic acid are not readily found in the cited literature, the principles and successful applications of chiral auxiliary and asymmetric catalysis methods for structurally similar α-alkyl-α,β-unsaturated carboxylic acids strongly suggest that these strategies would be effective for its enantioselective synthesis.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Addition Reactions Across the Double Bond

The conjugated system in 2-Ethylhex-2-enoic acid, where the C=C double bond is adjacent to the C=O of the carboxyl group, dictates its reactivity towards addition reactions. The electron-withdrawing nature of the carboxyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack (a conjugate or Michael addition), while also influencing the outcomes of electrophilic additions.

Hydrogenation Mechanisms and Stereoselectivity

The catalytic hydrogenation of 2-Ethylhex-2-enoic acid primarily targets the carbon-carbon double bond to yield 2-ethylhexanoic acid. This reaction is a cornerstone of industrial chemistry, converting unsaturated compounds into their saturated counterparts. The process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.

The mechanism typically involves the adsorption of both the hydrogen and the unsaturated acid onto the surface of the catalyst. Hydrogen molecules dissociate into atomic hydrogen on the metal surface. The alkene then coordinates to the surface and hydrogen atoms are added sequentially to the carbon atoms of the former double bond. The reaction is generally syn-addition, with both hydrogen atoms adding to the same face of the double bond, a stereochemical outcome dictated by the substrate's interaction with the catalyst surface.

For α,β-unsaturated carbonyl compounds, the C=C bond is typically reduced selectively over the C=O group under mild conditions. The choice of catalyst and reaction conditions is critical for achieving high selectivity. Nickel-based catalysts, such as Ni/Al₂O₃, have been studied for the hydrogenation of structurally similar compounds like 2-ethyl-hexen-2-al. researchgate.net Palladium (Pd) and platinum (Pt) are also highly effective catalysts for olefin hydrogenation. illinois.edu Bond migrations prior to reduction can be a competing process, particularly with Pd and Ni catalysts. illinois.edu The stereoselectivity is influenced by the steric hindrance around the double bond and the mode of adsorption onto the catalyst surface. illinois.edu

| Catalyst | Typical Conditions | Selectivity/Observations | Reference |

|---|---|---|---|

| Ni/Al₂O₃ | Liquid phase, slurry bed reactor | High selectivity for C=C bond reduction. The turnover frequency (TOF) can be independent of Ni concentration, suggesting the reaction is structure-insensitive. | researchgate.net |

| Palladium (e.g., Pd/C) | Low pressure H₂, room temperature | Highly active for C=C bond reduction. Prone to causing double bond migration before hydrogenation. | illinois.edu |

| Platinum (e.g., PtO₂, Adams' catalyst) | Low pressure H₂, various solvents | Effective for C=C bond reduction with less tendency for bond migration compared to Pd. | illinois.edu |

Halogenation and Hydrohalogenation Pathways

The addition of hydrogen halides (HX) and halogens (X₂) to α,β-unsaturated carboxylic acids proceeds via mechanisms influenced by the conjugated system. Unlike simple alkenes, the addition of HX to 2-Ethylhex-2-enoic acid typically follows an anti-Markovnikov regioselectivity.

The reaction is a conjugate addition, initiated by the protonation of the carbonyl oxygen. This creates a resonance-stabilized cation where the positive charge is delocalized over the carboxyl carbon and the β-carbon. The halide ion (X⁻) then acts as a nucleophile, attacking the electrophilic β-carbon. This leads to the formation of a 3-halo-2-ethylhexanoic acid.

Mechanism of Hydrohalogenation:

Protonation: The carbonyl oxygen is protonated by the acid (HX).

Nucleophilic Attack: The halide ion (X⁻) attacks the β-carbon of the conjugated system.

Tautomerization: The resulting enol intermediate rapidly tautomerizes to the final saturated carboxylic acid product.

Direct halogenation (with Br₂ or Cl₂) can also occur, leading to the dihalogenated product. The mechanism is more complex than for isolated alkenes due to the electronic influence of the carboxyl group.

Hydroxylation and Epoxidation Reactions

Epoxidation of 2-Ethylhex-2-enoic acid involves the formation of a three-membered ring containing an oxygen atom, known as an epoxide or oxirane. Due to the electron-deficient nature of the double bond, standard electrophilic epoxidation with peroxy acids (like m-CPBA) is often inefficient for α,β-unsaturated carbonyl compounds. google.com

Instead, nucleophilic epoxidation, known as the Weitz-Scheffer reaction, is commonly employed. nih.gov This reaction uses a nucleophilic oxidant, typically hydrogen peroxide under basic conditions (alkaline H₂O₂). The mechanism involves the conjugate addition of the hydroperoxide anion (HOO⁻) to the β-carbon. The resulting enolate then undergoes intramolecular cyclization, displacing a hydroxide (B78521) ion to form the epoxide ring. google.comnih.gov

Hydroxylation, the addition of two hydroxyl (-OH) groups across the double bond, can be achieved with specific stereochemical outcomes:

Anti-dihydroxylation: This is achieved in a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide oxygen, resulting in a trans-diol. khanacademy.org

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). These reagents add to the double bond in a concerted fashion to form a cyclic intermediate, which is then hydrolyzed to give a cis-diol.

| Reaction | Reagent(s) | Mechanism Type | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Epoxidation | H₂O₂ / NaOH (or other base) | Nucleophilic (Weitz-Scheffer) | Epoxide | google.comnih.gov |

| Anti-dihydroxylation | 1. Epoxidation (e.g., H₂O₂/NaOH) 2. H₃O⁺ | Nucleophilic addition, then SN2-like ring opening | trans-diol | |

| Syn-dihydroxylation | OsO₄, followed by NaHSO₃ or H₂S | Concerted cycloaddition | cis-diol |

Carboxylic Acid Group Transformations

The carboxyl group of 2-Ethylhex-2-enoic acid is a site for numerous classical organic transformations, including esterification and amidation. The steric hindrance caused by the ethyl group at the α-position can influence the kinetics and require specific methodologies for these reactions.

Esterification Mechanisms and Kinetics

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester and water. The kinetics of this reversible reaction are influenced by temperature, reactant concentrations, and the presence of a catalyst. researchgate.net For sterically hindered acids like 2-Ethylhex-2-enoic acid, direct acid-catalyzed (Fischer) esterification can be slow.

Fischer Esterification Mechanism: This acid-catalyzed mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the ester and regenerates the acid catalyst. chemguide.co.uk To drive the equilibrium towards the product, water is typically removed as it is formed.

Steglich Esterification: For sterically demanding substrates, milder methods are often preferred. The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by DMAP, which acts as an acyl transfer catalyst. This method is effective at room temperature and is suitable for acid-labile or sterically hindered substrates. organic-chemistry.org

| Method | Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, water removal (e.g., Dean-Stark) | Uses inexpensive reagents. | chemguide.co.uk |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room temperature, aprotic solvent | Mild conditions, high yields for hindered substrates. | organic-chemistry.org |

| Other Catalysts | Alcohol, Lewis Acid Catalyst (e.g., SnCl₂, Ti(OBu)₄) | Elevated temperatures (80°C+) | Effective for specific hindered substrates. | google.com |

Amidation Reactions and Product Formation

Amidation is the formation of an amide from a carboxylic acid and an amine. The direct thermal condensation of 2-Ethylhex-2-enoic acid with an amine is challenging because the acid-base reaction between the reactants forms a stable and unreactive ammonium carboxylate salt. mdpi.com Overcoming this requires either high temperatures (often >160 °C) to dehydrate the salt or the use of coupling agents or catalysts. mdpi.com

Catalytic Direct Amidation: Significant research has focused on developing catalysts that enable direct amidation under milder conditions. Lewis acid catalysts, such as those based on boron, titanium, zirconium, hafnium, and niobium, have proven effective. mdpi.comrsc.orgresearchgate.netresearchgate.net These catalysts function by activating the carboxylic acid, typically by coordinating to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. The only byproduct is water, making these methods highly atom-economical. mdpi.com

Amidation via Activated Intermediates: Similar to esterification, amidation can be facilitated by activating the carboxylic acid. The O-acylisourea intermediate formed with DCC in the Steglich protocol reacts readily with amines to form amides, often without the need for the DMAP catalyst that is crucial for ester formation. organic-chemistry.org Other methods involve the in situ formation of active intermediates like α-acyl enol esters using ynoates as coupling reagents. acs.org

| Catalyst System | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Boronic Acids | Refluxing toluene with water removal | Broad scope for various acids and amines. | mdpi.com |

| TiF₄ | Refluxing toluene | Efficient for both aliphatic and aromatic acids and amines. 5-10 mol% catalyst loading. | rsc.org |

| Nb₂O₅ (heterogeneous) | 180°C, solvent-free or in xylene | Reusable catalyst, applicable to a wide range of substrates, including less reactive amines like aniline. | researchgate.net |

| Silica Gel / Microwaves | Microwave irradiation, solvent-free | Green methodology, applicable to aliphatic, aromatic, and unsaturated acids. | rsc.org |

Oxidation Reactions and Byproduct Formation

As an α,β-unsaturated carboxylic acid, 2-Ethylhex-2-enoic acid possesses two primary sites for oxidative transformation: the carbon-carbon double bond and the carboxylic acid group. The conjugated system, however, influences the reactivity of the double bond, making it susceptible to specific oxidative pathways.

Autoxidation Processes

Autoxidation involves the reaction of organic compounds with atmospheric oxygen. For α,β-unsaturated carbonyl compounds, this process can be complex. The presence of the double bond adjacent to the carbonyl group makes the molecule susceptible to radical-initiated oxidation. While specific studies on the autoxidation of 2-Ethylhex-2-enoic acid are not detailed in the available research, the general mechanism would likely involve the formation of hydroperoxides at the allylic position as an initial step, followed by further reactions that could lead to cleavage of the double bond or other oxidative degradation products. The specific byproducts would be highly dependent on the reaction conditions such as temperature, light exposure, and the presence of initiators or inhibitors.

Controlled Oxidation for Functionalization

The double bond in α,β-unsaturated acids is a key site for controlled oxidation to introduce new functional groups. Common oxidative reactions for this class of compounds include epoxidation and dihydroxylation.

Epoxidation: Reaction with a peroxy acid would be expected to form an epoxide ring across the double bond.

Dihydroxylation: Treatment with reagents like osmium tetroxide or cold, dilute potassium permanganate could yield a diol.

These reactions provide pathways to synthesize functionalized derivatives of 2-Ethylhex-2-enoic acid, although specific research detailing these transformations for this particular compound is not prominent.

Polymerization Mechanisms

The vinyl group in 2-Ethylhex-2-enoic acid, activated by the adjacent carboxylic acid, makes it a monomer suitable for addition polymerization. α,β-unsaturated carboxylic acids are known to polymerize, with acrylic acid being the simplest and most studied example wikipedia.org.

Radical Polymerization Pathways

Radical polymerization is a common method for polymerizing α,β-unsaturated carbonyl compounds wikipedia.org. The process is typically initiated by thermal or photochemical decomposition of a radical initiator, creating free radicals.

The general steps for the radical polymerization of a monomer like 2-Ethylhex-2-enoic acid are:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals, which then react with a monomer molecule to create an initiated monomer radical.

Propagation: The monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight.

Termination: The growth of polymer chains is halted, typically through the combination or disproportionation of two growing radical chains.

The regioselectivity of radical addition generally leads to a "head-to-tail" arrangement in the resulting polymer chain to form the most stable propagating radical youtube.com.

Coordination and Ionic Polymerization Initiators

Ionic polymerization methods are also viable for α,β-unsaturated acids, although they are more selective than radical processes du.edu.eg.

Anionic Polymerization: Due to the electron-withdrawing nature of the carboxyl group, the double bond is electron-poor and susceptible to attack by nucleophilic initiators (anions). Anionic polymerization is often used for acrylate-type monomers. Common initiators include organolithium compounds (like n-BuLi) and Grignard reagents du.edu.eg.

Cationic Polymerization: This method is generally not effective for monomers with electron-withdrawing groups, such as carboxylic acids, as these groups destabilize the cationic propagating center. Therefore, cationic polymerization of 2-Ethylhex-2-enoic acid is considered unlikely du.edu.eg.

Coordination Polymerization: Ziegler-Natta catalysts are used to polymerize α-olefins. However, polar monomers like carboxylic acids can often inactivate these initiators through complexation or reaction with the metal components, making this method challenging without modification du.edu.eg.

Table 1: Potential Initiators for Different Polymerization Mechanisms of 2-Ethylhex-2-enoic acid

| Polymerization Type | Initiator Class | Specific Examples |

|---|---|---|

| Radical | Azo Compounds, Peroxides | AIBN, Benzoyl Peroxide |

| Anionic | Organometallic Compounds | n-Butyllithium (n-BuLi) |

| Cationic | Not Generally Applicable | N/A |

This table is illustrative of initiator classes for α,β-unsaturated carboxylic acids. Specific applicability and efficiency for 2-Ethylhex-2-enoic acid would require experimental validation.

Mechanisms of Copolymerization

Copolymerization allows for the modification of polymer properties by incorporating two or more different monomers into the same polymer chain. 2-Ethylhex-2-enoic acid can theoretically be copolymerized with a variety of other vinyl monomers (e.g., styrene (B11656), other acrylates) via radical or ionic mechanisms.

The resulting copolymer structure (e.g., random, alternating, block, or graft) depends on the relative reactivities of the comonomers, which are described by their reactivity ratios (r1 and r2). These ratios quantify the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. While general principles of copolymerization apply, specific reactivity ratios for 2-Ethylhex-2-enoic acid with other monomers are not available in the surveyed literature.

Rearrangement Reactions and Isomerization Dynamics of 2-Ethylhex-2-enoic Acid

The chemical behavior of 2-Ethylhex-2-enoic acid, particularly its propensity for rearrangement and isomerization, is governed by the electronic interplay between its carboxylic acid functionality and the carbon-carbon double bond at the α,β-position. While specific mechanistic studies exclusively focused on 2-Ethylhex-2-enoic acid are not extensively documented in publicly available literature, a comprehensive understanding of its potential transformations can be extrapolated from the well-established reactivity of α,β-unsaturated carboxylic acids and related olefinic systems. The primary isomerization pathway anticipated for this compound is the migration of the double bond, while true skeletal rearrangements are less common under typical conditions.

Isomerization Dynamics

Isomerization in 2-Ethylhex-2-enoic acid would predominantly involve the shifting of the carbon-carbon double bond from the α,β-position to the β,γ-position, leading to the formation of its isomer, 2-Ethylhex-3-enoic acid. This process is a form of constitutional isomerization and is often a reversible equilibrium.

Double Bond Migration:

The interconversion between α,β- and β,γ-unsaturated carboxylic acids is a known phenomenon, with the position of the equilibrium being sensitive to the reaction conditions, particularly the presence of acids or bases. libretexts.org

Base-Catalyzed Isomerization: In the presence of a strong base, a proton can be abstracted from the γ-carbon of 2-Ethylhex-2-enoic acid, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate at the α-carbon would yield the β,γ-unsaturated isomer, 2-Ethylhex-3-enoic acid. Conversely, abstraction of a proton from the α-carbon of the β,γ-isomer can lead back to the α,β-unsaturated form. Generally, the α,β-unsaturated isomer is thermodynamically more stable due to the conjugation between the double bond and the carbonyl group of the carboxylic acid. libretexts.org

Acid-Catalyzed Isomerization: Acid catalysis can also facilitate the migration of the double bond. Protonation of the carbonyl oxygen can lead to a resonance-stabilized carbocation. The relocation of the double bond can occur through the removal of a proton from the γ-carbon.

Thermal and Transition Metal-Catalyzed Isomerization: Thermal conditions can also induce isomerization. Furthermore, various transition metal complexes are known to be highly effective catalysts for the isomerization of olefins through mechanisms typically involving metal-hydride addition and elimination. researchgate.net

The table below summarizes the conditions that generally favor the formation of either the α,β- or β,γ-unsaturated isomer in related systems.

| Condition | Favored Isomer | Rationale |

| Thermodynamic Control (e.g., prolonged heating, equilibrium conditions) | α,β-Unsaturated (2-Ethylhex-2-enoic acid) | Increased stability due to conjugation of the double bond with the carbonyl group. |

| Kinetic Control (e.g., low temperature, short reaction time with specific reagents) | Can vary | The initially formed product may be the less stable isomer. |

| Strong Basic Conditions | Equilibrium mixture, often favoring the α,β-isomer at equilibrium. | Facilitates the interconversion through enolate intermediates. |

| Enzymatic Catalysis (e.g., enoyl-CoA isomerases) | Specific to the enzyme | Biological systems can selectively catalyze the isomerization in either direction. |

Cis-Trans Isomerization:

Another potential mode of isomerization for 2-Ethylhex-2-enoic acid is cis-trans (or E/Z) isomerization around the C2=C3 double bond. The commercially available form of 2-Ethylhex-2-enoic acid is typically the E-isomer, which is expected to be the more thermodynamically stable configuration due to reduced steric hindrance. The conversion between E and Z isomers can be induced by heat, light (photochemical isomerization), or the presence of a catalyst. This type of isomerization is well-documented for other unsaturated fatty acids.

Rearrangement Reactions

True skeletal rearrangements of the carbon framework of 2-Ethylhex-2-enoic acid are not commonly observed under standard laboratory conditions. Such reactions would require more forcing conditions and typically proceed through carbocationic intermediates that can undergo alkyl or hydride shifts. While acid catalysis could theoretically lead to such intermediates, competing reactions such as addition to the double bond are generally more favorable.

The term "rearrangement" in the context of α,β-unsaturated acids often refers to the migration of the double bond, as discussed above, which is technically a form of isomerization.

The following table outlines plausible isomerization pathways for 2-Ethylhex-2-enoic acid based on general principles of reactivity for α,β-unsaturated carboxylic acids.

| Reaction Type | Reactant | Product(s) | Conditions/Catalyst | Mechanistic Notes |

| Double Bond Migration | 2-Ethylhex-2-enoic acid (α,β-unsaturated) | 2-Ethylhex-3-enoic acid (β,γ-unsaturated) | Strong base (e.g., alkoxides), Acid (e.g., H₂SO₄), Heat, Transition metals (e.g., Ru, Pd, Rh complexes) | Proceeds via an enolate intermediate under basic conditions or a carbocation intermediate under acidic conditions. An equilibrium is typically established. |

| Cis-Trans Isomerization | (Z)-2-Ethylhex-2-enoic acid | (E)-2-Ethylhex-2-enoic acid | Heat, UV light, Acid or specific metal catalysts | Involves the temporary breaking of the π-bond to allow for rotation around the C=C single bond, followed by reformation of the π-bond. The E-isomer is generally more stable. |

Derivatives, Analogs, and Complex System Integration

Synthesis and Properties of Ester Derivatives (e.g., plasticizers, lubricants)

While 2-ethylhexyl acrylate (B77674) (2-EHA) is itself an ester, the structurally related 2-ethylhexanoic acid serves as a precursor to a variety of other ester derivatives that are widely used as plasticizers and lubricants. These esters are synthesized through the esterification of 2-ethylhexanoic acid with various alcohols or polyols. atamanchemicals.comatamanchemicals.com The branched structure of the 2-ethylhexyl group imparts desirable properties such as low viscosity, good thermal stability, and low pour points, making these esters suitable for high-performance applications. researchgate.net

Polyol esters, created by reacting 2-ethylhexanoic acid with polyols like neopentyl glycol, trimethylolpropane, or pentaerythritol, are particularly valued as synthetic lubricants for demanding applications, including refrigeration and automotive engines. atamanchemicals.comgoogle.comresearchgate.net Another notable example is 2-ethylhexyl oleate, derived from oleic acid and 2-ethylhexanol, which functions as a biodegradable lubricant base oil and friction modifier. atamanchemicals.comatamanchemicals.com These esters enhance lubricity, reduce friction and wear, and offer good hydraulic stability. atamanchemicals.comatamanchemicals.com

| Ester Derivative | Precursors | Key Properties | Primary Applications | References |

|---|---|---|---|---|

| 2-Ethylhexyl Oleate | 2-Ethylhexanol + Oleic Acid | Good lubricity, biodegradability, low viscosity, high thermal stability. | Base oil for hydraulic fluids, metalworking fluids, engine oils. | atamanchemicals.comatamanchemicals.comlookchem.com |

| Neopentyl Glycol di(2-ethylhexanoate) | Neopentyl Glycol + 2-Ethylhexanoic Acid | Excellent miscibility with refrigerants, solubilizes other esters. | Lubricant for refrigerant heat transfer fluids. | google.com |

| Pentaerythritol tetra(2-ethylhexanoate) | Pentaerythritol + 2-Ethylhexanoic Acid | High viscosity index, low pour point, high flash point, high thermal stability. | Synthetic lubricants for aviation and automotive engines. | google.comresearchgate.net |

| Dimer Acid 2-Ethylhexyl Esters | Dimer Acid + 2-Ethylhexanol | High kinematic viscosity, good solubility in base oils, pour point depressant. | Biolubricant base stock and viscosity index improver. | researchgate.netpacificspecialityoils.com |

Polymeric Derivatives

2-Ethylhexyl acrylate is a versatile monomer used to create a wide range of polymeric materials through polymerization of its vinyl group. dow.com The resulting polymers are valued for their flexibility, water resistance, and adhesive properties. gantrade.com

Homopolymers of 2-Ethylhexyl Acrylate (e.g., Poly(2-ethylhexyl acrylate))

The homopolymer, poly(2-ethylhexyl acrylate) or PEHA, is synthesized through the free-radical polymerization of the 2-EHA monomer. lookchem.com A key characteristic of PEHA is its very low glass transition temperature (Tg), typically around -65°C, which makes the material soft and rubbery at room temperature. gantrade.comnih.gov This property is a direct result of the bulky, flexible 2-ethylhexyl side chain, which increases the free volume between polymer chains and hinders close packing. Due to its excellent film-forming properties and inherent tackiness, PEHA is utilized as a plasticizer and in the formulation of pressure-sensitive adhesives. atamanchemicals.comnih.gov Various polymerization techniques, including conventional free-radical polymerization (FRP) and controlled radical polymerization methods like atom transfer radical polymerization (ATRP), can be used to synthesize PEHA, allowing for control over molecular weight and architecture. nih.gov

Copolymers with Enhanced Material Characteristics

To tailor material properties for specific applications, 2-EHA is frequently copolymerized with other monomers. jamorin.com Copolymerization allows for the modification of properties such as hardness, tack, glass transition temperature, and chemical resistance. gantrade.com Hard monomers like styrene (B11656) or methyl methacrylate (B99206) are often included to increase the Tg and mechanical strength of the resulting polymer, while functional monomers like acrylic acid can improve adhesion and provide sites for cross-linking. nih.govnih.gov

For instance, copolymers of 2-EHA and styrene are important components in paints and hard coatings, where the styrene content is adjusted to control hardness and flexibility. nih.gov In pressure-sensitive adhesives, copolymerizing 2-EHA with small amounts of acrylic acid enhances peel strength and shear resistance. nih.govmdpi.com The ability to fine-tune these properties makes 2-EHA copolymers essential in industries ranging from adhesives and sealants to coatings and textiles. gantrade.comnbinno.com

| Comonomer(s) | Polymer System | Enhanced Characteristics | Typical Applications | References |

|---|---|---|---|---|

| Styrene | Styrene-Acrylate Copolymer | Increased Glass Transition Temperature (Tg), hardness, and mechanical strength. Tg can be tuned between that of PEHA (-65°C) and Polystyrene (~100°C). | Paints, coatings, binders for surface coatings. | nih.gov |

| Acrylic Acid (AA) | Acrylic Copolymer | Improved adhesion to polar surfaces, increased shear strength, provides cross-linking sites. | Pressure-sensitive adhesives (PSAs), warp sizing for fibers. | mdpi.com |

| Vinyl Acetate (B1210297) | Vinyl-Acrylic Copolymer | Balances cost and performance, good adhesion. A typical adhesive formulation is 75% 2-EHA and 20% vinyl acetate. | General-purpose pressure-sensitive adhesives. | nih.gov |

| n-Butyl Acrylate (n-BA) | Acrylic Copolymer | Modifies Tg and adhesive properties. Increasing the 2-EHA ratio lowers Tg but can increase gel content, affecting peel and shear resistance. | Pressure-sensitive adhesives for labels. | mdpi.com |

Polymerization in Different States of Matter (e.g., emulsion, solution)

The polymerization of 2-ethylhexyl acrylate can be carried out in various states of matter, with solution and emulsion polymerization being the most common methods for industrial applications.

Solution Polymerization : In this method, the monomer, initiator, and resulting polymer are all dissolved in a suitable organic solvent, such as cyclohexane. asm.org Solution polymerization allows for good control of the reaction temperature and results in a polymer solution that can be directly used in applications like coatings and some adhesives. A key consideration in the free-radical solution polymerization of acrylates like 2-EHA is the occurrence of chain transfer to the polymer, which can lead to branching. asm.org

Emulsion Polymerization : This technique involves dispersing the hydrophobic 2-EHA monomer in water with the aid of a surfactant (emulsifier). A water-soluble initiator is used to start the polymerization within the formed micelles or monomer droplets. bnt-chemicals.com The resulting product is a stable dispersion of polymer particles in water, known as a latex, which is widely used for water-based paints, adhesives, and textile finishes. gantrade.combnt-chemicals.com Emulsion polymerization is an environmentally favorable process due to the use of water as the dispersion medium. The kinetics can be complex, involving factors like radical desorption from polymer particles. bnt-chemicals.comnih.gov Miniemulsion polymerization, a variation of this technique, can be used to achieve better control over polymer architecture and adhesion properties. acs.org

Metal Carboxylate Salts and Their Coordination Chemistry

The corresponding carboxylic acid, 2-ethylhexanoic acid, reacts with metal cations to form metal 2-ethylhexanoates. These compounds are not simple ionic salts but are charge-neutral coordination complexes. wikipedia.orgatamanchemicals.com The branched, lipophilic nature of the 2-ethylhexanoate (B8288628) ligand makes these complexes highly soluble in nonpolar organic solvents, which is crucial for their industrial applications. wikipedia.org

Their structures are generally analogous to the corresponding metal acetates, often featuring bridging carboxylate ligands that link metal centers. wikipedia.org These complexes are widely employed as catalysts and driers. For example, cobalt(II) 2-ethylhexanoate is a common "oil drying agent" in alkyd resins and paints, where it catalyzes the oxidative cross-linking of drying oils. wikipedia.org Tin(II) 2-ethylhexanoate is a versatile catalyst used in the production of polyurethanes and for the ring-opening polymerization of lactide to produce polylactic acid (PLA). bnt-chemicals.comatamanchemicals.comatamanchemicals.com The coordination of the metal ion with the carboxylate group is central to the catalytic activity of these compounds.

| Metal Complex | Coordination Chemistry Aspect | Primary Application | References |

|---|---|---|---|

| Cobalt(II) 2-ethylhexanoate | Forms coordination complexes soluble in nonpolar solvents. | Drier for alkyd resins, paints, and varnishes. | wikipedia.org |

| Tin(II) 2-ethylhexanoate | Acts as a catalyst, for example, in ring-opening polymerization. | Catalyst for polyurethane foams and polylactic acid (PLA) synthesis. | bnt-chemicals.comatamanchemicals.comatamanchemicals.com |

| Nickel(II) 2-ethylhexanoate | Component of Ziegler-type hydrogenation catalysts. | Industrial hydrogenation catalyst. | wikipedia.orgamericanelements.com |

| Hydroxyl aluminium bis(2-ethylhexanoate) | Forms complex structures used to modify viscosity. | Thickening agent. | wikipedia.org |

Naturally Occurring Analogs and Their Biosynthetic Routes

While 2-ethylhexanoic acid itself is not a common natural product, its branched eight-carbon structure is analogous to a class of naturally occurring fatty acids known as branched-chain fatty acids (BCFAs). wikipedia.org BCFAs are primarily found as major lipid components in many bacteria and are present in ruminant-derived foods like dairy products as a result of microbial synthesis in the rumen. nih.govnih.govnih.gov

The most common BCFAs have methyl branches at either the penultimate carbon (iso-series) or the antepenultimate carbon (anteiso-series). nih.gov Their biosynthesis differs from that of straight-chain fatty acids primarily in the initial priming step. Instead of using acetyl-CoA as a primer, the fatty acid synthase system utilizes branched short-chain acyl-CoA esters. nih.gov These primers are derived from the degradation of branched-chain amino acids:

Leucine degradation provides isovaleryl-CoA, which acts as the primer for iso-series fatty acids with an even number of carbon atoms.

Valine degradation yields isobutyryl-CoA, the primer for iso-series fatty acids with an odd number of carbon atoms.

Isoleucine degradation produces 2-methylbutyryl-CoA, which serves as the primer for anteiso-series fatty acids with an odd number of carbon atoms. wikipedia.org

Following the priming step, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, similar to the synthesis of straight-chain fatty acids. wikipedia.org The presence and specific composition of these BCFAs are important for regulating membrane fluidity in bacteria and are used as a criterion in bacterial taxonomy. nih.gov

Polyketide Pathways Leading to Related Compounds (e.g., (Z)-2-ethylhex-2-enedioic acid)

The biosynthesis of dicarboxylic acids, such as the structurally related (Z)-2-ethylhex-2-enedioic acid, can be envisaged through the manipulation of polyketide synthase (PKS) pathways. PKSs are large multienzyme complexes that build carbon chains from simple acyl-CoA precursors in a modular fashion. Each module is responsible for one cycle of chain elongation and can contain a variety of domains that determine the structure of the final product.

The biosynthesis of a dicarboxylic acid via a PKS pathway would necessitate a key modification in the loading module of the synthase. Typically, PKSs that utilize a dicarboxylic acid extender unit, such as malonyl-CoA, as a starter unit possess a decarboxylase domain at the N-terminus of the loading module. This domain removes one of the carboxyl groups. By genetically engineering the PKS to remove this N-terminal decarboxylase domain, the dicarboxylic starter unit can be incorporated into the growing polyketide chain without losing its second carboxyl group, leading to the formation of a dicarboxylic acid product. rsc.orggoogle.com

An example of the successful engineering of a PKS for dicarboxylic acid production is the synthesis of adipic acid. researchgate.netlbl.gov While adipic acid is a saturated dicarboxylic acid, the principles of its biosynthesis through an engineered PKS provide a framework for envisioning the synthesis of unsaturated counterparts. The production of (Z)-2-ethylhex-2-enedioic acid would require a PKS with a loading module lacking a decarboxylase domain and capable of accepting a succinyl-CoA or a related four-carbon dicarboxylic acid as a starter unit. Subsequent modules would then be responsible for the addition of further carbon units and the introduction of the double bond at the C2-C3 position with a (Z)-configuration. The specific domains within the PKS modules, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, would dictate the final structure of the polyketide chain.

Table 1: Key Enzyme Domains in Polyketide Synthase (PKS) and Their Functions in Dicarboxylic Acid Biosynthesis

| Domain | Function | Relevance to (Z)-2-ethylhex-2-enedioic acid Biosynthesis |

| Acyltransferase (AT) | Selects and loads the starter and extender units (acyl-CoAs) onto the acyl carrier protein (ACP). | Would select a dicarboxylic starter unit and appropriate extender units. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction to extend the polyketide chain. | Responsible for building the carbon backbone of the dicarboxylic acid. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm. | Carries the intermediates between the different catalytic domains. |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. | The stereospecificity of this domain would be crucial for the final product's structure. |

| Dehydratase (DH) | Dehydrates the β-hydroxyacyl intermediate to form a double bond. | Would be responsible for introducing the double bond in the C2-C3 position. |

| Enoylreductase (ER) | Reduces the α,β-double bond to a single bond. | The absence or inactivity of this domain would be necessary to preserve the unsaturation. |

| Thioesterase (TE) | Cleaves the final polyketide chain from the ACP. | Releases the final dicarboxylic acid product. |

Enzymatic Transformations of Structural Analogs

The enzymatic transformation of structural analogs of 2-ethylhex-2-enoic acid highlights the potential for biocatalysis to generate a diverse range of related compounds. Enzymes such as carboxylic acid reductases (CARs), lipases, and cytochrome P450s have been shown to act on α,β-unsaturated carboxylic acids and similar structures, catalyzing reductions, hydroxylations, and other modifications.

Carboxylic acid reductases (CARs) are capable of reducing α,β-unsaturated carboxylic acids. Depending on the specific enzyme and reaction conditions, this can lead to the formation of either the corresponding allylic alcohol (reduction of the carboxyl group) or the saturated primary alcohol (reduction of both the carboxyl group and the carbon-carbon double bond). rsc.orgrsc.orgsemanticscholar.org For instance, a CAR from Segniliparus rugosus (SrCAR) expressed in E. coli has been used to convert various α,β-unsaturated carboxylic acids into their saturated primary alcohol counterparts. rsc.org In an in vitro system, coupling a CAR with a glucose dehydrogenase (GDH) for cofactor regeneration can lead to the selective formation of allylic alcohols. rsc.org

Cytochrome P450 enzymes, particularly mutants of P450BM3, have demonstrated the ability to catalyze the allylic hydroxylation of ω-alkenoic acids. This reaction introduces a hydroxyl group at the carbon adjacent to the double bond, producing valuable hydroxylated products. nih.govresearchgate.net This type of enzymatic transformation could potentially be applied to analogs of 2-ethylhex-2-enoic acid to generate novel functionalized derivatives.

Table 2: Examples of Enzymatic Transformations on Structural Analogs of 2-Ethylhex-2-enoic acid

| Enzyme Class | Substrate Analog Type | Transformation | Product Type |

| Carboxylic Acid Reductase (CAR) | α,β-Unsaturated carboxylic acids | Reduction of carboxyl group and C=C double bond | Saturated primary alcohol |

| Carboxylic Acid Reductase (CAR) | α,β-Unsaturated carboxylic acids | Selective reduction of carboxyl group | Allylic alcohol |

| Cytochrome P450 (e.g., P450BM3 mutants) | ω-Alkenoic acids | Allylic hydroxylation | Hydroxylated unsaturated acid |

Amide and Anhydride (B1165640) Derivatives for Specialized Applications

The carboxylic acid functionality of 2-ethylhex-2-enoic acid allows for the formation of various derivatives, including amides and anhydrides, which can have specialized applications in materials science and chemical synthesis.

Amide Derivatives: The amide of 2-ethylhex-2-enoic acid can be synthesized through standard amidation reactions. While specific applications for 2-ethylhex-2-enoic acid amide are not extensively documented in publicly available literature, amides of α,β-unsaturated carboxylic acids can serve as monomers in polymerization reactions. The presence of the double bond allows for radical polymerization, while the amide group can influence the properties of the resulting polymer, such as its thermal stability and solubility. Unsaturated poly(ester amide)s derived from itaconic acid, another α,β-unsaturated dicarboxylic acid, have been explored for applications as bio-based UV-curing polymers. mdpi.com This suggests a potential application for 2-ethylhex-2-enoic acid amide in the development of novel polymers with tailored properties.

Anhydride Derivatives: The anhydride of 2-ethylhex-2-enoic acid can be formed by the dehydration of two molecules of the carboxylic acid. Anhydrides of unsaturated dicarboxylic acids, such as maleic anhydride, are important monomers in the synthesis of polyesters and other copolymers. The anhydride group is reactive and can undergo ring-opening reactions with diols and diamines to form ester and amide linkages, respectively, in a polymer backbone. The double bond of the 2-ethylhex-2-enoic acid moiety could remain as a pendant group in the polymer, available for subsequent crosslinking reactions, for example, through UV curing or other radical-initiated processes. This could be advantageous in the formulation of coatings, adhesives, and thermosetting resins. Furthermore, the conversion of a carboxylic acid to an anhydride has been shown to modify the biological and physical properties of molecules, as seen with aspirin, where the anhydride derivative exhibits altered absorption and platelet inhibition characteristics. nih.gov

Table 3: Potential Applications of Amide and Anhydride Derivatives of 2-Ethylhex-2-enoic acid

| Derivative | Potential Application | Rationale |

| 2-Ethylhex-2-enoic acid amide | Monomer for polymer synthesis | The α,β-unsaturated system allows for polymerization, and the amide group can impart specific properties to the polymer. |

| 2-Ethylhex-2-enoic acid anhydride | Comonomer in polyester (B1180765) and polyamide synthesis | The reactive anhydride group can participate in polycondensation reactions. |

| 2-Ethylhex-2-enoic acid anhydride | Crosslinking agent in polymers | The pendant double bond can be used for post-polymerization crosslinking. |

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 2-Ethylhex-2-enoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like 2-Ethylhex-2-enoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-Ethylhex-2-enoic acid, the protons in different chemical environments will give rise to distinct signals. Protons on sp²-hybridized carbons, such as the vinylic proton, are expected to appear at lower fields (higher ppm values) compared to protons on sp³-hybridized carbons. libretexts.org The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above 10-12 ppm. openstax.org Protons adjacent to the electron-withdrawing carbonyl group and the double bond will also be shifted downfield. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield position, typically in the range of 165-185 ppm. oregonstate.edu The sp² hybridized carbons of the C=C double bond will also have distinct chemical shifts, generally in the region of 120-150 ppm. libretexts.org The chemical shift of the β-carbon in α,β-unsaturated carbonyl compounds is typically downfield compared to the α-carbon. netlify.app

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignment of ¹H and ¹³C signals. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity of the alkyl chains. HSQC spectra correlate directly bonded proton and carbon atoms. For more complex structural details, HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings between protons and carbons, further confirming the molecular structure. princeton.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Ethylhex-2-enoic acid Note: These are predicted values and actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 (broad s) | 170 - 180 |

| C=CH- | 6.5 - 7.5 (t) | 140 - 150 |

| -C(CH₂CH₃)= | - | 130 - 140 |

| =C-CH₂-CH₃ | 2.0 - 2.5 (q) | 20 - 30 |

| -CH₂-CH₂-CH₃ | 1.3 - 1.7 (m) | 30 - 40 |

| -CH₂-CH₂-CH₃ | 1.2 - 1.5 (m) | 20 - 30 |

| -CH₂-CH₃ | 0.8 - 1.0 (t) | 10 - 15 |

| =C-CH₂-CH₃ | 1.0 - 1.2 (t) | 12 - 18 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Ethylhex-2-enoic acid is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which often exists as a hydrogen-bonded dimer. libretexts.orgorgchemboulder.com The C=O stretching vibration of the α,β-unsaturated carboxylic acid will give a strong absorption band, typically in the range of 1690-1715 cm⁻¹. vscht.cz The C=C stretching vibration is expected to appear around 1640-1680 cm⁻¹. udel.edu Additionally, C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons will be present. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond in 2-Ethylhex-2-enoic acid is expected to give a strong signal in the Raman spectrum, as it is a relatively non-polar bond. The C=O stretch is also Raman active.

Table 2: Expected Characteristic IR Absorption Bands for 2-Ethylhex-2-enoic acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Carbonyl C=O | Stretch | 1690 - 1715 | Strong |

| Alkene C=C | Stretch | 1640 - 1680 | Medium |

| C-H (sp²) | Stretch | 3000 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

| O-H | Bend | 910 - 950 and 1395 - 1440 | Medium, Broad |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

For 2-Ethylhex-2-enoic acid, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). youtube.com Another significant fragmentation for carboxylic acids is the McLafferty rearrangement, which can lead to a prominent peak. wikipedia.orgyoutube.com In the case of its saturated analog, 2-ethylhexanoic acid, the base peak in the mass spectrum is often a result of this rearrangement. nist.gov The presence of the double bond in 2-Ethylhex-2-enoic acid would influence the fragmentation pattern, potentially leading to characteristic losses related to the unsaturated system. nih.gov

Table 3: Expected Key Mass Spectral Fragments for 2-Ethylhex-2-enoic acid Note: m/z = mass-to-charge ratio

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 142 |

| [M-OH]⁺ | Loss of hydroxyl radical | 125 |

| [M-C₂H₅]⁺ | Loss of ethyl radical | 113 |

| [M-COOH]⁺ | Loss of carboxyl group | 97 |

| McLafferty Rearrangement Product | Rearrangement and cleavage | Varies |

X-ray Diffraction and Crystallography for Solid-State Structures of Derivatives

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are indispensable techniques for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. For derivatives of 2-ethylhex-2-enoic acid, particularly its metal salts and complexes, these methods provide critical insights into coordination modes, molecular packing, and intermolecular interactions, which govern the material's bulk properties.

While a detailed crystal structure for 2-ethylhex-2-enoic acid itself is not prominently available in crystallographic databases, extensive studies on analogous α,β-unsaturated carboxylic acids provide a strong predictive framework for its solid-state behavior. Research on homologous compounds, such as (E)-non-2-enoic acid, (E)-hex-2-enoic acid, and (E)-pent-2-enoic acid, consistently reveals the formation of centrosymmetric dimers in the crystal lattice. mdpi.comresearchgate.netnih.gov These dimers are stabilized by a pair of strong O–H∙∙∙O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. mdpi.comresearchgate.netnih.gov This recurring structural motif is a characteristic feature of simple carboxylic acids in the solid state.

The derivatives of 2-ethylhexanoic acid (the saturated analogue), known as 2-ethylhexanoates, have been widely studied. These compounds, often referred to as metal salts, are more accurately described as charge-neutral coordination complexes. wikipedia.org Their structures are generally analogous to the corresponding metal acetates. wikipedia.org These metal-organic precursors are soluble in nonpolar solvents and find applications as catalysts and "oil drying agents" in various industries. wikipedia.orgresearchgate.net The lipophilic nature of the 2-ethylhexyl group imparts high solubility in organic media. wikipedia.org

Crystallographic analysis of complex organic derivatives incorporating related structural backbones has also been performed. For instance, the crystal structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, a complex heterocyclic derivative, was determined using X-ray powder diffraction (XRPD) data, revealing a monoclinic crystal system. researchgate.net

The table below summarizes crystallographic data for several α,β-unsaturated carboxylic acids, which serve as structural analogues to 2-ethylhex-2-enoic acid.

Table 1: Crystallographic Data for Analogous Unsaturated Carboxylic Acids

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) |

|---|---|---|---|---|

| (E)-non-2-enoic acid | Monoclinic | P2₁/c | a = 10.6473 Å, b = 5.2855 Å, c = 17.0313 Å; β = 106.0985° | 920.87 |

| (E)-dec-2-enoic acid | Triclinic | P-1 | a = 4.1405 Å, b = 15.2839 Å, c = 17.7089 Å; α = 68.3291°, β = 83.3850°, γ = 85.0779° | 1033.39 |